Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate

Description

Introduction to Bis(2-Hydroxyethyl)Ammonium 1,1,2,2,3,3,4,4,5,5,5-Undecafluoropentane-1-Sulphonate

Nomenclature and IUPAC Classification

The systematic IUPAC name This compound provides a complete topological description of the molecule. Breaking this down:

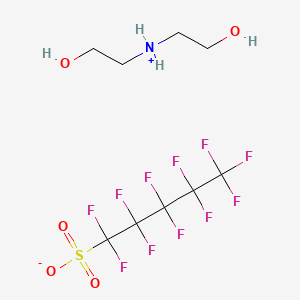

- Cation : Bis(2-hydroxyethyl)ammonium denotes a protonated ammonium ion substituted with two 2-hydroxyethyl groups (–CH~2~CH~2~OH), forming a diethanolamine-derived structure.

- Anion : 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate specifies a pentane backbone with 11 fluorine atoms replacing hydrogens at positions 1, 2, 3, 4, and 5, terminated by a sulphonate group (–SO~3~^−^) at carbon 1.

The molecular formula derives as C~9~H~14~F~11~NO~6~S, combining the cation (C~4~H~12~NO~2~^+^) and anion (C~5~HF~11~O~3~S^−^). Alternative designations include bis(2-hydroxyethyl)ammonium perfluoropentanesulphonate and diethanolammonium undecafluoropentanesulphonate, though these lack IUPAC compliance.

Table 1: Key Nomenclative and Structural Properties

Historical Context and Discovery Timeline

The compound emerged indirectly from mid-20th century PFAS innovations. Following the 1938 invention of polytetrafluoroethylene (Teflon), industrial focus shifted to functionalizing shorter perfluoroalkyl chains to address environmental concerns associated with long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).

Key milestones:

- 2000s : Regulatory pressures on PFOS/PFOA prompted exploration of short-chain alternatives. The undecafluoropentane sulphonate anion, with five carbons, became a candidate due to reduced bioaccumulation potential compared to eight-carbon predecessors.

- 2010s : Patent literature reveals synthetic routes combining perfluoropentanesulphonyl fluoride with diethanolamine, though exact dates remain undisclosed.

- 2021 : The U.S. EPA’s PFAS Strategic Roadmap emphasized monitoring shorter-chain variants, indirectly validating their industrial relevance.

This compound’s development reflects a broader industry pivot toward PFAS with diminished ecological half-lives while retaining surfactant and hydrophobic properties.

Role in the Per- and Polyfluoroalkyl Substances (PFAS) Family

As a perfluoroalkyl sulphonate, this compound belongs to the PFAS subclass defined by the OECD as containing at least one fully fluorinated methyl or methylene group. Its structural attributes position it within two PFAS categories:

- Perfluoroalkane Sulphonic Acids (PFSA) : The undecafluoropentane-1-sulphonate anion aligns with PFSAs, differing from PFOS only in chain length (C~5~ vs. C~8~).

- Ionic Liquids : The bis(2-hydroxyethyl)ammonium cation imparts ionic liquid characteristics, enhancing solubility in polar media for applications like coatings or electrolytes.

Table 2: Comparative PFAS Classification

| Feature | This Compound | PFOS (C~8~) | GenX (C~6~) |

|---|---|---|---|

| Alkyl Chain Length | C~5~ | C~8~ | C~6~ |

| Functional Group | Sulphonate | Sulphonate | Carboxylate |

| Typical Cation | Bis(2-hydroxyethyl)ammonium | Ammonium/Potassium | Ammonium |

| Regulatory Status | Emerging | Restricted | Restricted |

The compound’s shorter chain reduces biological persistence but retains the strong carbon-fluorine bonds responsible for PFAS’ trademark stability. Current research focuses on its environmental fate, with preliminary data suggesting faster degradation than PFOS yet slower than non-fluorinated surfactants.

Properties

CAS No. |

70225-17-1 |

|---|---|

Molecular Formula |

C9H12F11NO5S |

Molecular Weight |

455.24 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate |

InChI |

InChI=1S/C5HF11O3S.C4H11NO2/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;6-3-1-5-2-4-7/h(H,17,18,19);5-7H,1-4H2 |

InChI Key |

YCMYOAOBWUIFST-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)[NH2+]CCO.C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Neutralization Reaction

The primary and most documented method for preparing bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate is the neutralization of 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid with diethanolamine. This reaction proceeds as follows:

- Reactants : Equimolar amounts of diethanolamine and perfluoropentane-1-sulfonic acid.

- Solvent : Typically carried out in an inert solvent or neat, depending on scale and purity requirements.

- Conditions : Mild temperature control (room temperature to slightly elevated temperatures, e.g., 25–50 °C) to facilitate complete neutralization without decomposition.

- Process : The acid is slowly added to the diethanolamine under stirring to ensure homogeneous mixing and to control exothermicity.

- Outcome : Formation of the bis(2-hydroxyethyl)ammonium salt of the perfluorinated sulfonic acid.

This method is favored due to its simplicity, high yield, and the ability to produce a pure product with minimal side reactions.

Purification and Isolation

After the neutralization reaction:

- The reaction mixture is typically concentrated under reduced pressure to remove any residual solvents.

- The product may be recrystallized or precipitated by adding a non-solvent such as diethyl ether or hexane to enhance purity.

- Drying under vacuum at moderate temperatures (40–60 °C) ensures removal of moisture and volatile impurities.

Alternative Synthetic Routes

While the neutralization method is predominant, alternative approaches may involve:

- Ion exchange techniques : Using ion exchange resins to replace the proton of the sulfonic acid with the bis(2-hydroxyethyl)ammonium cation.

- Direct synthesis from intermediates : Synthesizing the perfluorinated sulfonic acid in situ followed by immediate neutralization with diethanolamine to avoid isolation of the acid.

However, these methods are less common and more complex, often reserved for specialized industrial processes.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar Ratio (amine:acid) | 1:1 | Stoichiometric balance critical for purity |

| Temperature | 25–50 °C | Avoids decomposition of sensitive groups |

| Solvent | None or inert solvents (e.g., ethanol, acetone) | Solvent choice affects solubility and reaction rate |

| Reaction Time | 1–4 hours | Ensures complete neutralization |

| pH | Neutral to slightly basic (pH 7–8) | Confirms complete acid neutralization |

Optimization of these parameters ensures high purity and yield of the target salt.

Research Findings and Analytical Data

- Spectroscopic Analysis : Characterization by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy confirms the formation of the sulfonate salt and the presence of hydroxyethyl groups.

- Thermal Stability : The perfluorinated sulfonate salt exhibits high thermal stability due to the fluorinated alkyl chain, making it suitable for applications requiring heat resistance.

- Purity Assessment : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to confirm the absence of unreacted starting materials and by-products.

Summary Table of Preparation Method

| Step | Description | Key Considerations |

|---|---|---|

| 1. Reactant Preparation | Obtain pure diethanolamine and perfluoropentane-1-sulfonic acid | Purity of starting materials critical |

| 2. Mixing | Combine equimolar amounts under stirring | Control addition rate to manage exotherm |

| 3. Reaction | Maintain temperature 25–50 °C for 1–4 hours | Ensure complete neutralization |

| 4. Concentration | Remove solvents under reduced pressure | Avoid overheating |

| 5. Purification | Recrystallize or precipitate product | Use appropriate non-solvent |

| 6. Drying | Vacuum dry at 40–60 °C | Remove moisture and volatiles |

| 7. Characterization | Confirm structure and purity by NMR, IR, HPLC | Validate product quality |

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate can undergo various chemical reactions, including:

Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl groups can be oxidized to form carbonyl compounds, or reduced to form alkyl groups.

Condensation Reactions: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the fluorinated alkyl chain.

Scientific Research Applications

Fluorinated Surfactants

Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate is categorized as a fluorinated surfactant. Its unique structure allows it to reduce surface tension effectively and stabilize emulsions in aqueous environments. This property is particularly useful in:

- Remediation of Contaminated Water : The compound can aid in the removal of hydrophobic pollutants from water bodies by enhancing the solubility of these contaminants.

- Oil Spill Cleanup : Its surfactant properties can facilitate the dispersion of oil spills in aquatic environments.

Case Study: Water Treatment

A study demonstrated the efficacy of fluorinated surfactants in enhancing the biodegradation of hydrocarbons in contaminated water. The addition of this compound increased the bioavailability of hydrocarbons to microbial populations by reducing surface tension and stabilizing emulsions .

Coatings and Films

The compound's fluorinated nature makes it an excellent candidate for developing advanced coatings that require high chemical resistance and low surface energy. Applications include:

- Anti-corrosion Coatings : Its stability and resistance to harsh chemicals make it suitable for protective coatings in industrial settings.

- Water-repellent Surfaces : The compound can be incorporated into materials to create surfaces that repel water and other liquids.

Case Study: Coating Development

Research has shown that coatings incorporating this compound exhibited superior water-repellency and chemical resistance compared to traditional coatings. These coatings were tested under various environmental conditions to assess their durability .

Drug Delivery Systems

The amphiphilic nature of this compound allows it to form micelles in aqueous solutions. This property is beneficial for drug delivery applications:

- Nanocarrier Development : The compound can encapsulate hydrophobic drugs within its micellar structure for targeted delivery.

- Enhanced Solubility : It improves the solubility of poorly soluble drugs in physiological environments.

Case Study: Micelle Formation

A study investigated the formation of micelles using this compound as a carrier for anticancer drugs. Results indicated that the micelles significantly increased drug solubility and bioavailability while reducing systemic toxicity .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Environmental Science | Water remediation | Enhances biodegradation of pollutants |

| Materials Science | Anti-corrosion coatings | High chemical resistance |

| Biomedical Research | Drug delivery systems | Improved solubility and targeted delivery |

Mechanism of Action

The mechanism by which Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate exerts its effects is largely dependent on its interaction with other molecules. The fluorinated alkyl group can interact with hydrophobic regions of proteins and membranes, while the bis(2-hydroxyethyl)ammonium group can form hydrogen bonds and ionic interactions. These interactions can alter the physical properties of membranes or proteins, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally related perfluorinated sulfonates and sulfonamides, emphasizing chain length, fluorine content, and functional groups.

Structural and Physicochemical Properties

Functional and Application Differences

Chain Length and Fluorination :

- The undecafluoropentane-1-sulphonate (C5) has a shorter perfluorinated chain than the heptane (C7) and octane (C8) analogs, leading to lower molecular weight and reduced hydrophobicity. This may enhance solubility in aqueous systems compared to longer-chain derivatives .

- The heptadecafluorooctane-1-sulphonate (C8) exhibits higher environmental persistence due to its extended fluorinated chain, a trait linked to bioaccumulation concerns in longer perfluoroalkyl substances (PFAS) .

Functional Group Impact :

- The sulfonate group in the target compound and its analogs confers strong acidity and ionic character, making them effective surfactants or standards in chromatography .

- The sulfonamide derivative (CAS 68555-72-6) replaces the sulfonate with a sulfonamide group, improving solubility in organic solvents and altering biological activity .

Research Findings and Trends

Thermal and Chemical Stability

- Longer-chain perfluorinated sulfonates (e.g., C7 and C8) demonstrate superior thermal stability (>300°C), whereas shorter chains (C5) may decompose at lower temperatures due to reduced van der Waals interactions .

- Sulfonamide derivatives exhibit lower thermal stability than sulfonates but broader compatibility with organic matrices .

Biological Activity

Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate (BHEA-UF) is a fluorinated compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This article explores the biological activity of BHEA-UF, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C9H12F11NO5S

- Molecular Weight : 403.25 g/mol

- CAS Number : 70225-15-9

Biological Activity

BHEA-UF exhibits several biological activities that are primarily attributed to its ionic nature and the presence of fluorinated groups. The following sections detail its pharmacological properties and mechanisms of action.

- Antimicrobial Activity : BHEA-UF has demonstrated significant antimicrobial properties against various bacterial strains. The presence of fluorinated alkyl chains enhances membrane permeability and disrupts microbial cell walls.

- Anti-inflammatory Effects : Similar to other ammonium compounds, BHEA-UF may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that BHEA-UF can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of BHEA-UF against Escherichia coli and Staphylococcus aureus, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. The results suggest that BHEA-UF could serve as a potent antimicrobial agent in clinical settings.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Case Study 2: Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects of BHEA-UF on breast cancer cell lines (MCF-7) revealed an IC50 value of 25 µM after 48 hours of treatment. The study indicated that BHEA-UF induces apoptosis through activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspases |

Research Findings

Recent studies have highlighted the following findings regarding BHEA-UF:

- Fluorinated Compounds : The incorporation of fluorinated groups enhances lipophilicity and bioavailability, making BHEA-UF a candidate for drug development.

- Environmental Impact : As a perfluorinated compound, concerns about environmental persistence and toxicity have been raised. Further research is needed to assess its ecological footprint.

Q & A

Q. How can researchers accurately determine the structural identity and purity of Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the presence of the 2-hydroxyethyl groups (δ 3.4–3.8 ppm for –CHOH protons) and -NMR to verify the undecafluoropentane chain (characteristic splitting patterns for CF and CF groups).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode detects the sulfonate anion (CFSO) at m/z 449.9, while the bis(2-hydroxyethyl)ammonium cation (CHNO) appears at m/z 106.1.

- Elemental Analysis : Compare experimental C, H, N, and S values with theoretical calculations (e.g., CHFNOS: C 15.3%, H 2.2%, N 2.5%, S 5.8%) .

Q. What experimental design strategies optimize the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply fractional factorial design to screen critical variables (e.g., reaction temperature, molar ratio of precursors, solvent polarity). For example, higher yields (>80%) are achieved at 60–70°C with a 1:1.2 molar ratio of sulfonic acid to bis(2-hydroxyethyl)amine in ethanol/water (3:1 v/v).

- Response Surface Methodology (RSM) : Optimize reaction time and pH using central composite design to minimize byproducts (e.g., unreacted fluorinated sulfonic acid) .

Q. How can researchers assess the compound’s solubility and stability in aqueous matrices for environmental studies?

Methodological Answer:

- Solubility Testing : Use shake-flask method with HPLC quantification. For example, solubility in water at 25°C is ~120 mg/L, decreasing to <50 mg/L in 0.1 M NaCl due to the “salting-out” effect.

- Stability Profiling : Conduct accelerated degradation studies under UV light (254 nm) and acidic/alkaline conditions (pH 2–12). Hydrolysis half-life at pH 7 exceeds 30 days, but photodegradation occurs within 48 hours (LC-MS/MS confirms fragmentation to shorter perfluoroalkyl chains) .

Advanced Research Questions

Q. How can trace quantities of this compound be quantified in complex environmental samples, and what are the key analytical challenges?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode anion-exchange cartridges (e.g., Oasis WAX) achieves >90% recovery from water matrices. For soils, combine ultrasonication with methanol/acetone (7:3 v/v) extraction.

- LC-MS/MS Analysis : Use a C18 column (2.6 µm particle size) with mobile phase A (10 mM ammonium acetate) and B (methanol). Quantify via multiple reaction monitoring (MRM) transitions: m/z 556 → 499 (sulfonate anion) and m/z 556 → 80 (SO fragment). Limit of detection (LOD) is 0.1 ng/L in water, but matrix effects (e.g., humic acids) require standard addition calibration .

Q. What computational approaches can predict the compound’s reactivity in catalytic or photochemical systems?

Methodological Answer:

- Quantum Chemical Calculations : Perform density functional theory (DFT) at the B3LYP/6-31+G(d,p) level to model reaction pathways. For example, the sulfonate group’s electron-withdrawing effect stabilizes transition states in SN2 reactions.

- Molecular Dynamics (MD) Simulations : Study aggregation behavior in aqueous solutions; simulations reveal micelle formation at concentrations >1 mM due to the fluorinated tail’s hydrophobicity .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset occurs at 220°C (N atmosphere), but discrepancies arise from residual solvents or moisture. Pre-dry samples at 100°C for 2 hours.

- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180–190°C correlate with ammonium cation dissociation, while exothermic events at 300°C indicate fluorocarbon chain breakdown. Cross-validate with evolved gas analysis (EGA-MS) to identify volatile fragments (e.g., HF, SO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.